

Spectroscopic data of ethyl 2-isopropylbenzoate

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Compound of Interest

Compound Name: *Ethyl 2-isopropylbenzoate*

CAS No.: 105337-82-4

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An In-depth Technical Guide to the Spectroscopic Data of **Ethyl 2-isopropylbenzoate**

Introduction

Ethyl 2-isopropylbenzoate (C₁₂H₁₆O₂, Molar Mass: 192.25 g/mol) is an aromatic ester with significant potential in organic synthesis, fragrance formulation, and as an intermediate in the development of pharmaceutical compounds. Its specific substitution pattern—an ethyl ester and an isopropyl group in the ortho position—creates a unique chemical environment that influences its reactivity, physical properties, and, consequently, its spectroscopic signature.

Accurate structural elucidation and purity assessment are paramount in scientific research and industrial applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive analysis of the expected spectroscopic data for **ethyl 2-isopropylbenzoate**.

A Note on Data Presentation: As of the latest database surveys, comprehensive, experimentally verified spectra for **ethyl 2-isopropylbenzoate** are not widely available in public repositories. Therefore, this guide will leverage established principles of spectroscopic interpretation and data from structurally analogous compounds to present a detailed, predicted

analysis. This approach serves as a robust framework for researchers to interpret experimentally acquired data for this molecule or similar ortho-substituted benzoate esters.

Molecular Structure and Analytical Workflow

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The numbering convention used throughout this guide is presented in the diagram below.

Caption: Numbering scheme for **ethyl 2-isopropylbenzoate**.

The logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like **ethyl 2-isopropylbenzoate** is outlined below.

Caption: A standard workflow for chemical structure elucidation.

^1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the hydrogen atom framework in a molecule, including their chemical environment, proximity to other protons, and relative numbers.

Experimental Protocol: ^1H NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **ethyl 2-isopropylbenzoate** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of at least 1-2 seconds.
- **Data Processing:** Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ^1H NMR Data and Interpretation

The ^1H NMR spectrum is predicted to show five distinct sets of signals corresponding to the ethyl, isopropyl, and aromatic protons. The ortho-substitution pattern will result in a complex, overlapping pattern for the aromatic protons.

Signal Label (Fig. 1)	Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale for Prediction
H11	~1.35	Triplet (t)	3H	-O-CH ₂ -CH ₃	Aliphatic methyl protons coupled to the adjacent two methylene (H10) protons. Similar to ethyl benzoate (~1.4 ppm) [1].
H13, H14	~1.25	Doublet (d)	6H	-CH(CH ₃) ₂	The two equivalent methyl groups of the isopropyl moiety are coupled to the single methine proton (H12).
H12	~3.20	Septet (sept)	1H	-CH(CH ₃) ₂	The methine proton is coupled to the six equivalent protons of the two methyl groups. The ortho position

to the carbonyl group causes a downfield shift.

Methylene protons are deshielded by the adjacent oxygen atom and coupled to the three methyl (H11) protons. Similar to ethyl 2-methylbenzoate (~4.36 ppm)[1].

H10

~4.30

Quartet (q)

2H

-O-CH₂-CH₃

H3, H4, H5,
H6

~7.20 - 7.80

Multiplet (m)

4H

Ar-H

Aromatic protons form a complex second-order (ABCD) system due to the ortho-substitution. H6 is expected to be the most downfield due to proximity to the deshielding carbonyl group.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. In proton-decoupled spectra, each unique carbon atom typically gives a single sharp peak.

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ^{13}C .
- **Data Acquisition:** Acquire a proton-decoupled ^{13}C spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument). A larger number of scans is required (e.g., 1024 or more).
- **Data Processing:** Process the FID similarly to the ^1H spectrum to obtain the final spectrum.

Predicted ^{13}C NMR Data and Interpretation

A total of 10 distinct signals are expected, as C13 and C14 of the isopropyl group are equivalent by symmetry.

Signal Label (Fig. 1)	Predicted δ (ppm)	Assignment	Rationale for Prediction
C11	~14.2	-O-CH ₂ -CH ₃	Standard chemical shift for an ethyl ester methyl carbon[2].
C13, C14	~24.0	-CH(CH ₃) ₂	Typical shift for isopropyl methyl carbons.
C12	~30.5	-CH(CH ₃) ₂	Aliphatic methine carbon.
C10	~61.0	-O-CH ₂ -CH ₃	Methylene carbon attached to the ester oxygen, shifted downfield[2].
C3, C4, C5, C6	~125 - 132	Aromatic CH	Aromatic carbons typically resonate in this region. Specific assignments are complex without 2D NMR data.
C1	~130.5	Aromatic C-CO	Quaternary carbon attached to the ester group.
C2	~145.0	Aromatic C-CH(CH ₃) ₂	Quaternary carbon attached to the isopropyl group, shifted significantly downfield.
C7	~167.0	C=O	The carbonyl carbon of the ester group is highly deshielded and appears furthest downfield[2].

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR

- **Sample Preparation:** As **ethyl 2-isopropylbenzoate** is expected to be a liquid, a neat spectrum can be obtained by placing a single drop of the pure substance between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000 to 400 cm^{-1} .
- **Data Processing:** The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) via a Fourier transform.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the ester and the substituted aromatic ring.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale for Prediction
~3070	C-H Stretch (sp ²)	Aromatic C-H	Characteristic absorption for C-H bonds on a benzene ring.
~2970, 2875	C-H Stretch (sp ³)	Aliphatic C-H	Asymmetric and symmetric stretching of methyl and methylene groups in the ethyl and isopropyl moieties.
~1720	C=O Stretch	Ester Carbonyl	This will be a very strong, sharp absorption, characteristic of an aromatic ester carbonyl.
~1600, 1480	C=C Bending	Aromatic Ring	Skeletal vibrations of the benzene ring.
~1250	C-O Stretch	Ester (Aryl-C-O)	Strong absorption from the stretching of the C-O bond between the aromatic ring and the carbonyl.
~1100	C-O Stretch	Ester (O-Alkyl)	Strong absorption from the stretching of the C-O bond between the ester oxygen and the ethyl group.

~750	C-H Bend	Ortho-disubstituted Aromatic	Out-of-plane bending for the adjacent hydrogens on the 1,2- disubstituted ring.
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** Inject a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or direct infusion probe.
- **Ionization:** Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
- **Analysis:** Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Predicted Mass Spectrum Data and Interpretation

The mass spectrum will provide the molecular weight and key structural fragments.

Predicted m/z	Ion	Fragment Lost	Rationale for Prediction
192	$[M]^+\bullet$	(None)	Molecular Ion Peak. Corresponds to the molecular weight of ethyl 2-isopropylbenzoate ($C_{12}H_{16}O_2$).
177	$[M - CH_3]^+$	$\bullet CH_3$	Loss of a methyl radical from the isopropyl group.
149	$[M - C_3H_7]^+$	$\bullet CH(CH_3)_2$	Loss of the isopropyl group, a common fragmentation for isopropyl-substituted aromatics.
147	$[M - OCH_2CH_3]^+$	$\bullet OCH_2CH_3$	Alpha-cleavage resulting in the loss of the ethoxy radical, forming a stable acylium ion. This is expected to be a major peak.
121	$[C_7H_5O_2]^+$	C_4H_7 from acylium ion	Loss of propene from the acylium ion via rearrangement.
119	$[C_8H_7O]^+$	CO from acylium ion	Decarbonylation of the acylium ion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of **ethyl 2-isopropylbenzoate**. The predicted 1H and

^{13}C NMR spectra define the unique carbon and hydrogen environments, the IR spectrum confirms the presence of key ester and aromatic functional groups, and the mass spectrum establishes the molecular weight and likely fragmentation patterns. This combination of techniques provides a self-validating system for confirming the molecular structure, serving as an essential resource for researchers in drug development, organic synthesis, and materials science.

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